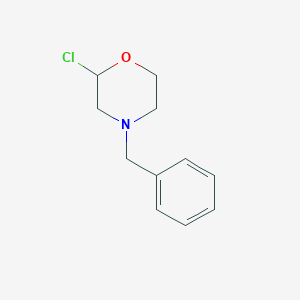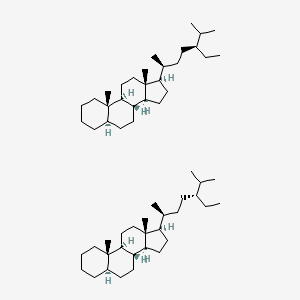![molecular formula C28H48O6 B13790448 (7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epibrassinolide is a type of brassinosteroid, a naturally occurring plant hormone. It was first discovered in 1979 as a growth-promoting substance in rape pollen and has since been found in various other plant organs . Epibrassinolide plays a crucial role in plant development, regulating cell elongation and division, and improving plant functions under stress conditions such as salt and nickel stress .
Méthodes De Préparation
Epibrassinolide can be synthesized through several methods. One common synthetic route starts from ergosterol, which undergoes methyl sulfonylation and hydrolysis to form an intermediate. This intermediate is then oxidized using osmium tetroxide/inter-chloro benzoic acid peroxide, followed by reduction, rearrangement, dihydroxylation, and lactonization to yield epibrassinolide . This method is advantageous for industrial production due to its convenience and low pollution .
Analyse Des Réactions Chimiques
Epibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include osmium tetroxide, inter-chloro benzoic acid peroxide, and chromium trioxide/pyridine . The major products formed from these reactions are intermediates that eventually lead to the final product, epibrassinolide .
Applications De Recherche Scientifique
Epibrassinolide has a wide range of scientific research applications. In agriculture, it is used to enhance plant growth and stress tolerance. For example, it has been shown to improve drought tolerance in tobacco and grapevine by enhancing antioxidant defense systems and regulating carbon and nitrogen assimilation . In biology, epibrassinolide is used to study plant hormone signaling pathways and stress responses .
Mécanisme D'action
Epibrassinolide exerts its effects by binding to specific receptors on the cell surface, initiating a signal transduction pathway that leads to the activation of various genes involved in growth and stress responses . This pathway includes the activation of transcription factors such as BRASSINAZOLE RESISTANCE 1 and BRI1-EMS SUPPRESSOR 1, which regulate the expression of thousands of genes . Epibrassinolide also enhances the activity of antioxidant enzymes, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Epibrassinolide is similar to other brassinosteroids such as brassinolide and 28-homobrassinolide. These compounds share similar structures and functions, but epibrassinolide is unique in its ability to enhance stress tolerance and improve plant growth under various environmental conditions . Other similar compounds include 24-epibrassinolide and 28-homobrassinolide, which are also widely used in physiological and molecular studies .
Propriétés
Formule moléculaire |
C28H48O6 |
|---|---|
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one |
InChI |
InChI=1S/C28H48O6/c1-13(2)14(3)23(30)24(31)15(4)27-22-21(19-12-17(29)9-10-18(19)16(5)34-27)26(33)25(32)20-8-7-11-28(20,22)6/h13-16,18-27,30-33H,7-12H2,1-6H3/t14-,15?,16+,18-,19?,20?,21?,22?,23-,24-,25-,26+,27-,28+/m1/s1 |
Clé InChI |
LUGSJEJPERVCLF-WHOSKGJOSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CCC(=O)CC2C3[C@@H]([C@@H](C4CCC[C@@]4(C3[C@H](O1)C(C)[C@H]([C@@H]([C@H](C)C(C)C)O)O)C)O)O |
SMILES canonique |
CC1C2CCC(=O)CC2C3C(C(O1)C(C)C(C(C(C)C(C)C)O)O)C4(CCCC4C(C3O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)




![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)

![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
